4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride
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Overview
Description
4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is also referred to as lumateperone hydrochloride, which is used in the treatment of certain psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride involves multiple steps, including cyclization and methylation reactions. The process typically starts with the preparation of intermediate compounds, followed by cyclization to form the tetracyclic structure. The final step involves the addition of hydrochloride to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on biological systems and its potential as a therapeutic agent.
Medicine: Used in the treatment of psychiatric disorders, particularly schizophrenia and bipolar disorder.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride involves its interaction with various molecular targets in the brain. It acts as a partial agonist at dopamine receptors and has affinity for serotonin receptors, which helps in modulating neurotransmitter activity. This modulation is crucial for its therapeutic effects in treating psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Lumateperone: A closely related compound with similar therapeutic applications.
Clozapine: Another antipsychotic with a different chemical structure but similar therapeutic effects.
Risperidone: A widely used antipsychotic with a different mechanism of action
Uniqueness
4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride is unique due to its specific tetracyclic structure and its dual action on dopamine and serotonin receptors. This dual action provides a balanced therapeutic effect with potentially fewer side effects compared to other antipsychotics .
Properties
Molecular Formula |
C14H20ClN3 |
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Molecular Weight |
265.78 g/mol |
IUPAC Name |
4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17;/h2-4,11-12,15H,5-9H2,1H3;1H |
InChI Key |
KJTKCLUCHPIONS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C3CCNCC3C4=C2C1=CC=C4.Cl |
Origin of Product |
United States |
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